2-(3,5,5-Trimethylhexanoyl)oxazole
Overview
Description
“2-(3,5,5-Trimethylhexanoyl)oxazole” is a chemical compound with the molecular formula C12H19NO2 . Its IUPAC name is 3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one .
Synthesis Analysis
Oxazole compounds, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can be synthesized using various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanides (TosMICs) with aldehydes to produce oxazole derivatives . Another method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis
The molecular structure of “2-(3,5,5-Trimethylhexanoyl)oxazole” consists of a five-membered oxazole ring attached to a 3,5,5-trimethylhexanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazoles, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Scientific Research Applications
Coordination Chemistry and Asymmetric Synthesis
Oxazoline ligands, including those similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, are used in transition metal-catalyzed asymmetric organic syntheses. Their design versatility, straightforward synthesis, and the proximity of chiral centers to donor atoms make them particularly valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Medicinal Chemistry
Oxazole compounds, including derivatives of 2-(3,5,5-Trimethylhexanoyl)oxazole, show diverse biological activities due to their ability to interact with various enzymes and receptors. They have been extensively used as medicinal drugs for various diseases, highlighting their significant development value in medicinal chemistry (Zhang, Zhao, & Zhou, 2018).
Synthetic Methodologies
Methods for synthesizing oxazole derivatives, similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, have been developed. These include a three-step synthesis using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to the production of functionalizable oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).
Biological Activities
Oxazoles are known for their wide spectrum of biological activities, including therapeutic potentials. This makes oxazole scaffolds, like 2-(3,5,5-Trimethylhexanoyl)oxazole, valuable for medical applications (Kakkar & Narasimhan, 2019).
Anticancer Research
Oxazole-based compounds, including 2-(3,5,5-Trimethylhexanoyl)oxazole, are significant in anticancer research. Their structural and chemical diversity makes them effective in discovering new drugs for cancer treatment (Chiacchio et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTYHIAFQPYQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642064, DTXSID101271360 | |
Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5,5-Trimethylhexanoyl)oxazole | |
CAS RN |
1017083-38-3, 898759-41-6 | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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